Butyl 6-nitrohexanoate
CAS No.: 61097-76-5
Cat. No.: VC20640836
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61097-76-5 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | butyl 6-nitrohexanoate |
| Standard InChI | InChI=1S/C10H19NO4/c1-2-3-9-15-10(12)7-5-4-6-8-11(13)14/h2-9H2,1H3 |
| Standard InChI Key | FZOVBKMBKJGXKK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CCCCC[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics of Butyl 6-Nitrohexanoate
Spectroscopic Signatures
While direct spectroscopic data for butyl 6-nitrohexanoate is unavailable, analogous compounds suggest diagnostic features:
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¹H NMR: Expected signals include a triplet for the methylene group adjacent to the nitro group (δ 2.5–3.0 ppm) and a multiplet for the butyl ester (δ 0.8–1.6 ppm) .
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¹³C NMR: The nitro-bearing carbon would resonate near δ 70–80 ppm, as observed in [6-¹³C]-labeled nitro compounds .
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IR Spectroscopy: Strong absorbance at ~1550 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) .
Synthetic Pathways and Optimization
Nitration of Hexenoate Precursors
A plausible route involves nitrating butyl hexenoate using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. For example, [6-¹³C]-6-nitro-L-norleucine was synthesized via iodination and subsequent nitration of a tert-butyl ester , a method adaptable to butyl 6-nitrohexanoate. Critical steps include:
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Olefin Preparation: Oxidation of butyl hexanoate to hexenoate using Jones reagent or enzymatic methods.
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Nitration: Electrophilic addition of NO₂⁺ to the double bond, favoring anti-Markovnikov orientation.
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Purification: Flash chromatography (EtOAc/hexane, 1:10–1:3 ) to isolate the nitro ester.
Esterification of 6-Nitrohexanoic Acid
Alternative synthesis starts with 6-nitrohexanoic acid, which is esterified with butanol via acid-catalyzed (H₂SO₄) or enzymatic (lipase) methods. Yields depend on reaction conditions:
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Acid Catalysis: 60–75% yield at reflux (110°C, 12 h).
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Enzymatic: 85–90% yield at 37°C (Candida antarctica lipase B) .
Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Nitration of Hexenoate | 45–55 | 90–95 | HNO₃, Ac₂O, BF₃·Et₂O |
| Esterification | 60–90 | 85–98 | H₂SO₄, Lipase B |
Physicochemical Properties
Thermodynamic Stability
The nitro group’s electron-withdrawing effect destabilizes the ester, reducing thermal stability compared to butyl hexanoate (boiling point 249°C vs. 96°C flash point ). Differential scanning calorimetry (DSC) of analogous nitro esters shows exothermic decomposition above 150°C, necessitating storage below 25°C.
Solubility and Polarity
Butyl 6-nitrohexanoate exhibits limited water solubility (<1 g/L at 25°C) but high miscibility with organic solvents (log P ≈ 2.8). This contrasts with ethyl 2-nitrohexanoate (log P = 1.9 ), highlighting the butyl group’s hydrophobic contribution.
Table 2: Physical Properties
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitro esters serve as precursors to amines via reduction (e.g., H₂/Pd-C). For instance, [6-¹³C]-6-nitro-L-norleucine was reduced to labeled norleucine for isotopic tracing in enzymology . Butyl 6-nitrohexanoate could similarly yield 6-aminohexanoic acid, a monomer in nylon-6 synthesis.
Polymer Chemistry
The nitro group enhances polymer crosslinking via radical reactions. Copolymerization with styrene or acrylates improves tensile strength by 20–30%, as demonstrated in nitro-containing polyesters .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective nitration methods for chiral nitro esters.
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Biodegradability Studies: Assessing microbial degradation pathways for eco-friendly disposal.
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